3-Fluoro-4-(phenylthio)phenol
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Overview
Description
3-Fluoro-4-(phenylthio)phenol is an organic compound with the molecular formula C12H9FOS and a molecular weight of 220.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(phenylthio)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorinated phenol derivative reacts with a thiophenol derivative under specific conditions to form the desired compound . The reaction typically requires a high temperature and an inert atmosphere to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(phenylthio)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-Fluoro-4-(phenylthio)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(phenylthio)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can influence its reactivity and binding affinity to various biological targets. The phenylthio group can also play a role in modulating the compound’s biological activity by interacting with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenol: A similar compound with a fluorine atom attached to the phenol ring.
4-(Trifluoromethyl)phenol: Another fluorinated phenol derivative with different substituents.
4-Fluorophenol: A compound with a fluorine atom in the para position relative to the hydroxyl group.
Uniqueness
3-Fluoro-4-(phenylthio)phenol is unique due to the presence of both a fluorine atom and a phenylthio group on the phenol ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
3-fluoro-4-phenylsulfanylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FOS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTQSKOGGDGMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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